

The Pharmacological Profile of 7-Bromo-2,3-dihydrobenzofuran Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-2,3-dihydrobenzofuran

Cat. No.: B1291467

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Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom, particularly at the 7-position, can significantly modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the pharmacological profile of **7-bromo-2,3-dihydrobenzofuran** derivatives and their close analogs. Due to the limited publicly available data specifically on **7-bromo-2,3-dihydrobenzofuran** derivatives, this guide incorporates findings from structurally related bromo-dihydrobenzofuran and dibenzofuran compounds to present a broader, representative pharmacological landscape. The primary therapeutic areas where these compounds have shown promise include oncology and anti-inflammatory applications, often through the inhibition of key cellular signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro biological activities of various bromo-dihydrobenzofuran and related derivatives, highlighting their potential as anticancer agents and kinase inhibitors.

Table 1: Anticancer Activity of Bromo-benzofuran Derivatives

Compound ID	Cancer Cell Line	Assay Type	IC50 (μM)	Reference
Bromo-derivative of oxadiazole conjugate (14c)	HCT116 (Colon)	Cytotoxicity	3.27	[1]
Compound VIII	K562 (Leukemia)	Cytotoxicity	5.0	[2]
Compound VIII	HL-60 (Leukemia)	Cytotoxicity	0.1	[2]
Compound VIII	HeLa (Cervical)	Cytotoxicity	>1000	[2]
Compound VIII	HUVEC (Normal)	Cytotoxicity	>1000	[2]

Table 2: Kinase Inhibitory Activity of Bromo-dihydrodibenzofuran Derivatives

Compound ID	Target Kinase	Assay Type	IC50 (nM)	Reference
7,9-dibromo-dihydrodibenzofuran derivative (12c)	CK2	Kinase Inhibition	5.8	[3][4]
7,9-dibromo-dihydrodibenzofuran derivative (13c)	CK2	Kinase Inhibition	7.5	[4]
7,9-dibromo-dihydrodibenzofuran derivative (14c)	CK2	Kinase Inhibition	8.4	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

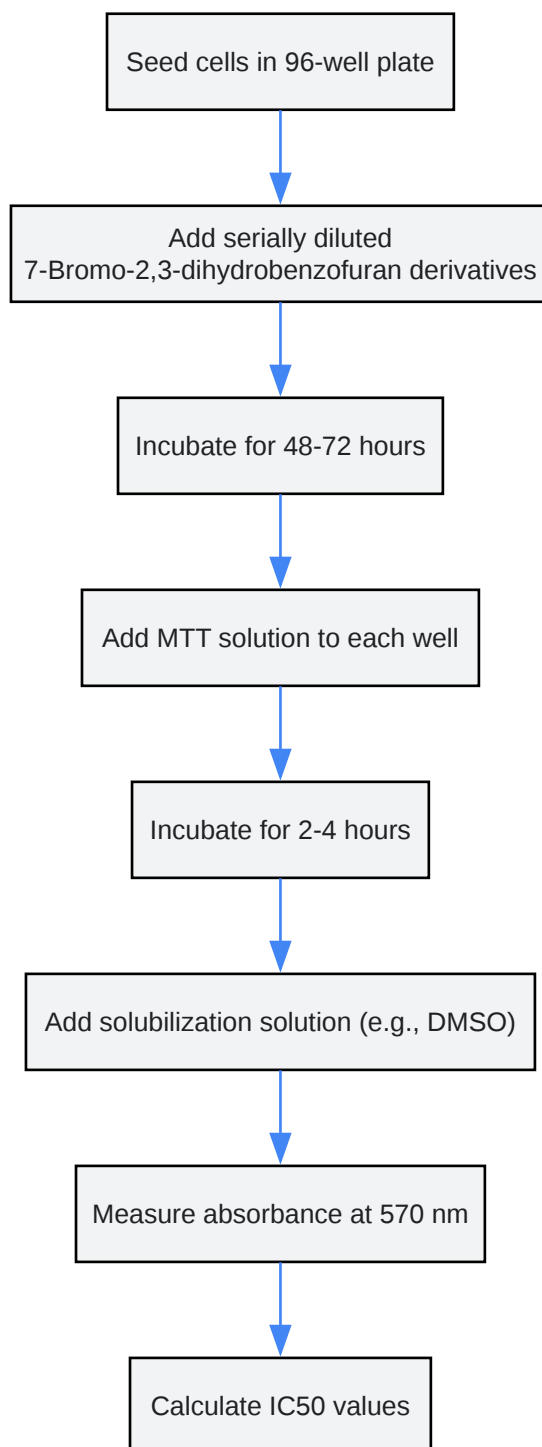
Materials:

- 96-well microplates
- Cancer cell lines of interest
- Complete culture medium
- Test compounds (bromo-dihydrobenzofuran derivatives)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
- **Formazan Solubilization:** Carefully remove the medium and add 100-200 μ L of the solubilization solution to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.



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MTT Assay Experimental Workflow.

In Vitro Kinase Inhibition Assay

This protocol is a general method to determine the inhibitory activity of compounds against a specific protein kinase.

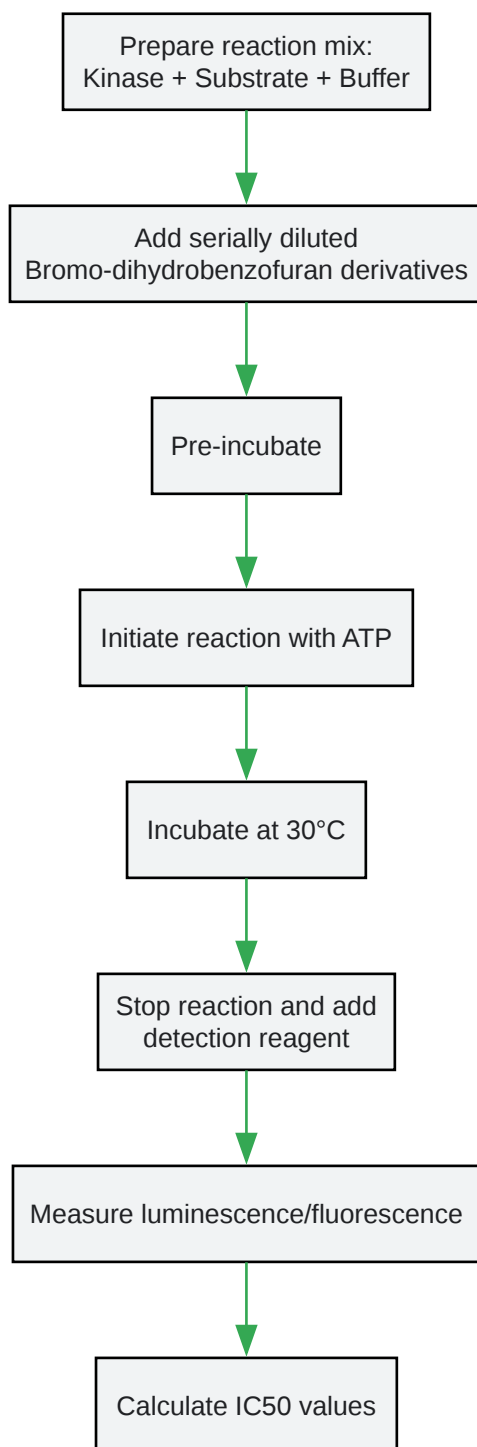
Materials:

- Recombinant protein kinase (e.g., CK2)
- Peptide substrate specific for the kinase
- Test compounds (bromo-dihydrobenzofuran derivatives)
- ATP (Adenosine triphosphate)
- Kinase reaction buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

Procedure:

- **Reaction Setup:** In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate in the kinase reaction buffer.
- **Initiation of Reaction:** Initiate the kinase reaction by adding ATP to the mixture.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- **Termination of Reaction:** Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.

- **Signal Detection:** Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.
- **Data Analysis:** Determine the kinase activity at each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value.



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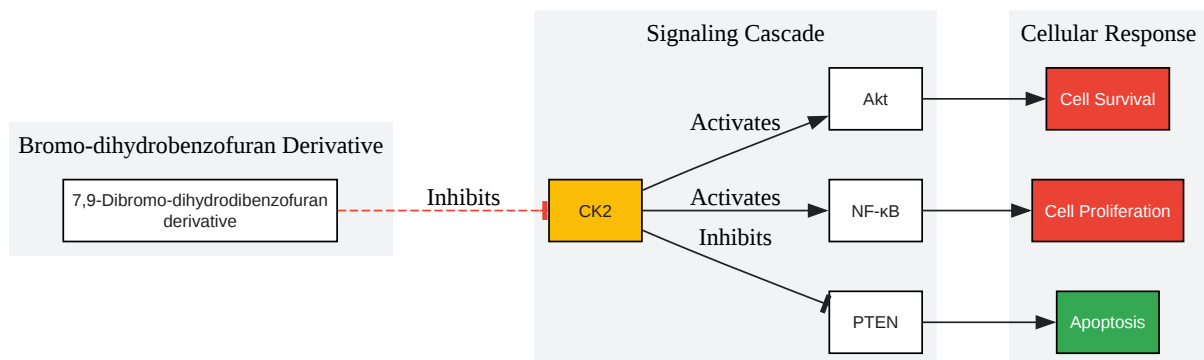
In Vitro Kinase Assay Workflow.

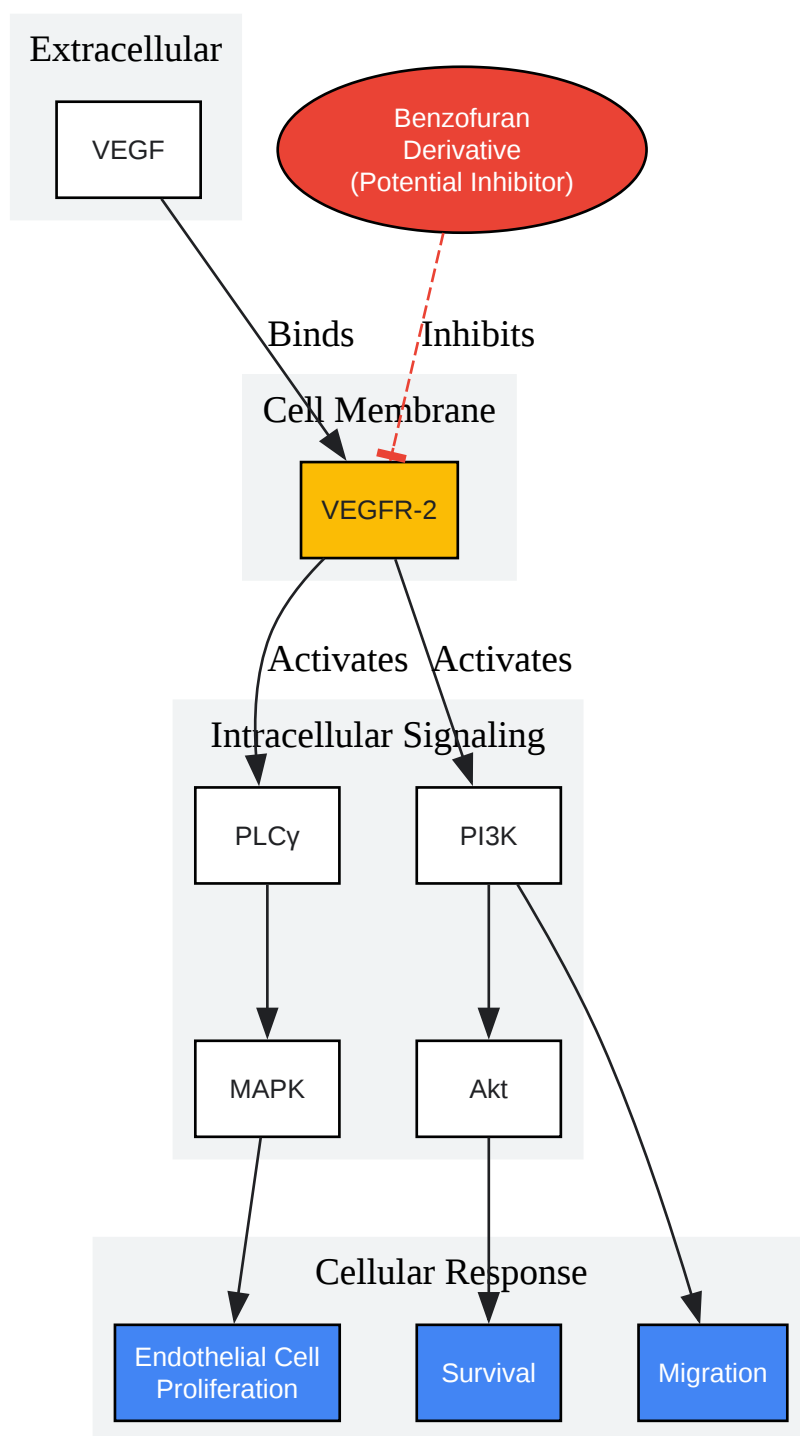
Signaling Pathways and Mechanisms of Action

Several bromo-dihydrobenzofuran derivatives have demonstrated potent inhibitory effects on key protein kinases involved in cancer progression, such as Casein Kinase 2 (CK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Casein Kinase 2 (CK2) Signaling Pathway

CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 by compounds such as the 7,9-dibromo-dihydrodibenzofuran derivatives can disrupt these pro-tumorigenic signaling cascades.





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